Selective HSV-1 Thymidine Kinase Inhibition
A 5-substituted derivative of 6-aza-2'-deoxyuridine has been characterized as a competitive inhibitor of herpes simplex virus type 1 (HSV-1) thymidine kinase (TK) with a Ki of 0.34 μM, demonstrating high affinity for the viral enzyme while being a very poor substrate [1]. Crucially, these 6-aza-2'-deoxyuridine analogs inhibit the phosphorylation of thymidine by HSV-1 TK but have no effect on the corresponding human enzyme [2]. In contrast, the unmodified natural substrate 2'-deoxyuridine inhibits HSV-1 pyrimidine deoxythymidine kinase with an IC50 of 0.3 μM but does not exhibit the same level of viral selectivity .
| Evidence Dimension | Inhibition of HSV-1 Thymidine Kinase |
|---|---|
| Target Compound Data | Ki = 0.34 μM |
| Comparator Or Baseline | 2'-Deoxyuridine: IC50 = 0.3 μM (non-selective baseline) |
| Quantified Difference | Comparable potency (Ki 0.34 μM vs. IC50 0.3 μM) but with high selectivity for viral over human TK. |
| Conditions | Enzymatic assay measuring inhibition of thymidine phosphorylation by HSV-1 TK. |
Why This Matters
This quantitative selectivity data justifies the procurement of 6-aza-2'-deoxyuridine over simple 2'-deoxyuridine for experiments requiring specific targeting of viral TK without confounding human enzyme inhibition.
- [1] Basnak I, et al. Some 6-aza-5-substituted-2'-deoxyuridines show potent and selective inhibition of herpes simplex virus type 1 thymidine kinase. Nucleosides Nucleotides. 1998;17(1-3):187-206. View Source
- [2] Basnak I, et al. Some 6-aza-5-substituted-2'-deoxyuridines show potent and selective inhibition of herpes simplex virus type 1 thymidine kinase. Nucleosides Nucleotides. 1998;17(1-3):187-206. View Source
